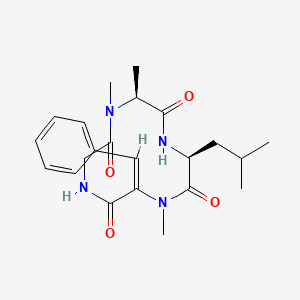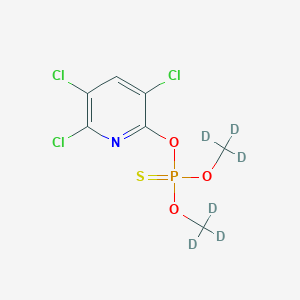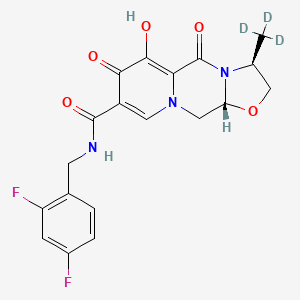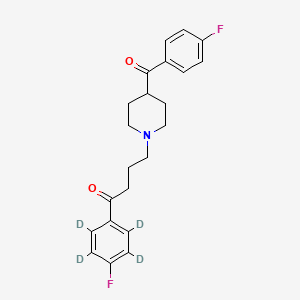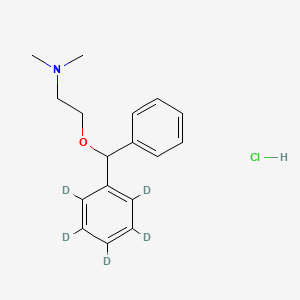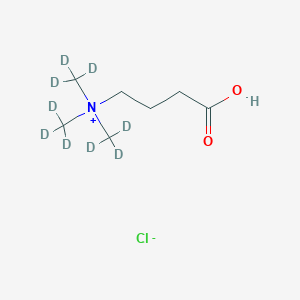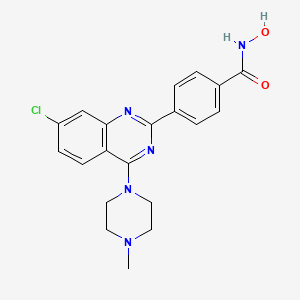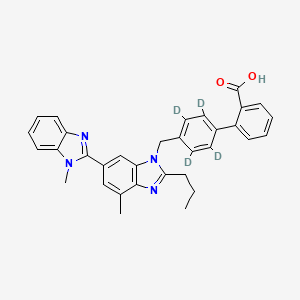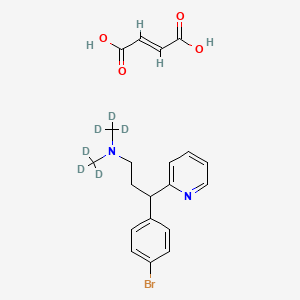
Brompheniramine-d6 (maleate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brompheniramine-d6 (maleate) is a deuterated form of brompheniramine maleate, a first-generation antihistamine. It is commonly used to treat symptoms associated with allergies, such as runny nose, sneezing, and itchy eyes. The deuterated form, Brompheniramine-d6, is often used in scientific research to study the pharmacokinetics and metabolism of brompheniramine due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Brompheniramine-d6 (maleate) involves the incorporation of deuterium atoms into the brompheniramine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The maleate salt is then formed by reacting the deuterated brompheniramine with maleic acid.
Industrial Production Methods: Industrial production of Brompheniramine-d6 (maleate) typically involves large-scale catalytic hydrogen-deuterium exchange reactions under controlled conditions. The process ensures high purity and yield of the deuterated compound. The final product is then crystallized and purified to obtain the desired pharmaceutical grade.
Types of Reactions:
Oxidation: Brompheniramine-d6 can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Brompheniramine-d6 can participate in nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized metabolites of brompheniramine-d6.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
Brompheniramine-d6 (maleate) is widely used in scientific research for various applications:
Pharmacokinetics: The deuterated form allows for precise tracking of the compound’s metabolism and distribution in the body.
Drug Development: It is used to study the pharmacological effects and potential drug interactions of brompheniramine.
Biological Studies: Researchers use Brompheniramine-d6 to investigate the compound’s effects on histamine receptors and related pathways.
Industrial Applications: The compound is used in the development of new antihistamine formulations and in quality control processes.
作用机制
Brompheniramine-d6 (maleate) exerts its effects by acting as an antagonist of the histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergy symptoms such as itching, sneezing, and runny nose. The compound also has moderate antimuscarinic actions, which contribute to its sedative effects .
相似化合物的比较
Chlorpheniramine: Another first-generation antihistamine with similar uses and effects.
Dexchlorpheniramine: The dextrorotary stereoisomer of chlorpheniramine, known for its higher potency.
Triprolidine: A first-generation antihistamine with similar pharmacological properties.
Uniqueness: Brompheniramine-d6 (maleate) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound’s metabolism and distribution compared to its non-deuterated counterparts .
属性
分子式 |
C20H23BrN2O4 |
|---|---|
分子量 |
441.3 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3; |
InChI 键 |
SRGKFVAASLQVBO-FEYLKBJGSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


